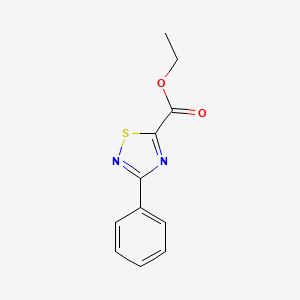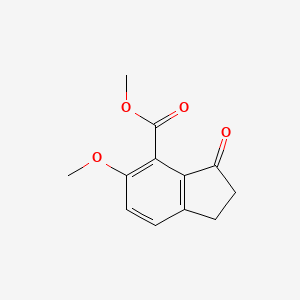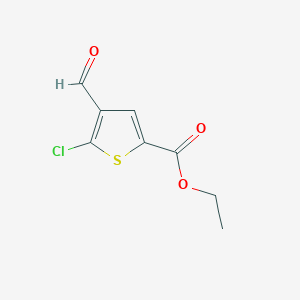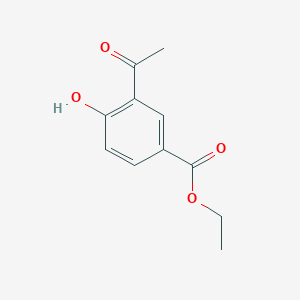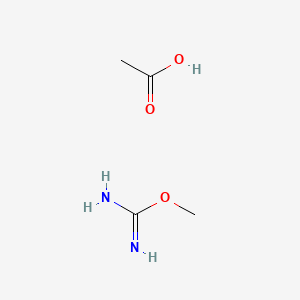
2-Methylisouronium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylisouronium acetate: is an organic compound with the molecular formula C4H10N2O3. It is also known by other names such as acetic acid, methyl carbamimidate, and carbamimidic acid methyl ester acetate . This compound is used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisouronium acetate can be synthesized through the reaction of methyl isocyanate with acetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Reaction of methyl isocyanate with acetic acid: Methyl isocyanate is reacted with acetic acid in the presence of a catalyst to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylisouronium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methylisouronium acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylisouronium acetate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
O-Methylisourea acetate: Similar in structure but with different functional groups.
Carbamimidic acid methyl ester acetate: Another related compound with similar reactivity.
Uniqueness
2-Methylisouronium acetate is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to participate in various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
77164-02-4 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
[amino(methoxy)methylidene]azanium;acetate |
InChI |
InChI=1S/C2H6N2O.C2H4O2/c1-5-2(3)4;1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) |
InChI Key |
RDTPWDDGFMYTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)O.COC(=N)N |
Canonical SMILES |
CC(=O)[O-].COC(=[NH2+])N |
Key on ui other cas no. |
77164-02-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


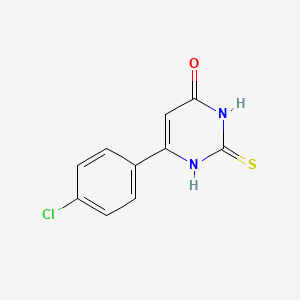
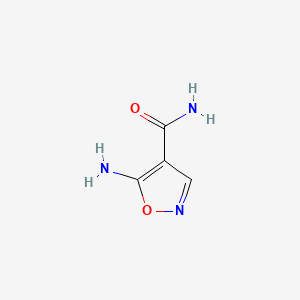
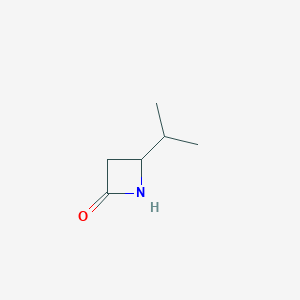
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
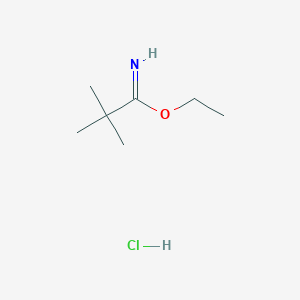
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
